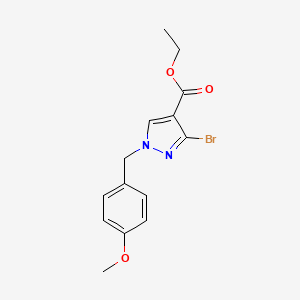

ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C14H15BrN2O3 |

|---|---|

Molecular Weight |

339.18 g/mol |

IUPAC Name |

ethyl 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C14H15BrN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

KNQUWFBHZBEYOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazole Core with 4-Methoxybenzyl Group

Alternative Bromination Strategies

Direct Bromination Using Phosphorus Tribromide (PBr₃)

In a method derived from CN112079781A, bromination of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate with PBr₃ in acetonitrile under reflux achieves regioselective bromination at the 3-position.

Key Data :

Oxidative Bromination with Potassium Persulfate

Patent WO2021096903A1 describes oxidative bromination using K₂S₂O₈ in an acetonitrile–H₂SO₄ system. Applied to the target compound, this method offers moderate yields but avoids harsh reagents.

Conditions :

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| CuBr₂/t-BuONO Bromination | CuBr₂, t-BuONO | 66–75 | High regioselectivity, scalable | Requires elevated temperatures |

| PBr₃ Bromination | PBr₃ | 55–60 | Simple setup | Lower yield, excess reagent handling |

| K₂S₂O₈ Oxidative Bromination | K₂S₂O₈, H₂SO₄ | 70–75 | Mild conditions | Longer reaction times |

Characterization and Validation

Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.93 (s, 1H, pyrazole-H), 7.25–7.30 (m, 2H, aromatic), 6.85–6.89 (m, 2H, aromatic), 5.32 (s, 2H, CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 1.36 (t, J = 7.1 Hz, 3H, CH₃).

- LC-MS : m/z 339.18 [M+H]⁺, confirming molecular weight.

Challenges and Optimization Opportunities

- Regioselectivity : Bromination at the pyrazole 3-position competes with 5-position substitution. Steric effects from the 4-methoxybenzyl group favor 3-bromination.

- Scalability : CuBr₂/t-BuONO methods are preferred for large-scale synthesis due to consistent yields.

- Cost Efficiency : PBr₃ is economical but requires careful stoichiometric control to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Catalysts: Various catalysts are used to facilitate the formation of the pyrazole ring and other transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physical Properties

Key Observations :

Key Observations :

Crystallographic and Stability Considerations

- Crystal Packing : Substituents like 4-methoxybenzyl influence hydrogen bonding and crystal packing. For example, chlorobenzyl analogs form H-bonds via carbonyl groups, whereas methoxy groups may participate in weaker CH/π interactions .

- Stability : Bromine’s electronegativity increases susceptibility to hydrolysis compared to CF₃-substituted analogs, necessitating anhydrous storage .

Biological Activity

Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS Number: 1355249-61-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₅BrN₂O₃

- Molecular Weight : 339.18 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromo group and a methoxybenzyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves several steps, typically starting from readily available pyrazole derivatives. The method often includes bromination and subsequent alkylation with 4-methoxybenzyl chloride. The synthetic pathway can be summarized as follows:

- Bromination : The initial compound undergoes bromination at the 3-position of the pyrazole ring.

- Alkylation : The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the final product.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

In a comparative analysis, several derivatives were tested for their IC₅₀ values against COX enzymes:

| Compound | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 |

|---|---|---|

| Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | TBD | TBD |

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | TBD | TBD |

These results suggest that modifications on the pyrazole ring significantly affect anti-inflammatory activity, indicating potential for further optimization.

Anticancer Activity

Pyrazole derivatives have also been explored for anticancer properties. In vitro assays demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study involving ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate revealed promising results in inhibiting the proliferation of cancer cells, with specific emphasis on:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : Induction of apoptosis via mitochondrial pathways was observed.

Structure-Activity Relationships (SAR)

The biological activity of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be attributed to its structural features:

- Bromo Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxybenzyl Moiety : Contributes to increased selectivity for COX enzymes and may facilitate interaction with cellular receptors.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Case Study 2: Anticancer Efficacy

A recent investigation into the compound's anticancer properties showed that it significantly inhibited cell growth in MCF-7 cells, with an IC₅₀ value indicating potent cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.